molecular formula C12H20O2 B15327420 2-Butyryl-4-ethylcyclohexan-1-one

2-Butyryl-4-ethylcyclohexan-1-one

Cat. No.: B15327420
M. Wt: 196.29 g/mol
InChI Key: QSWURCLHZPKNOK-UHFFFAOYSA-N
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Description

2-Butyryl-4-ethylcyclohexan-1-one: is an organic compound with the molecular formula C12H20O2 and a molecular weight of 196.29 g/mol . It is a substituted cyclohexanone derivative, characterized by the presence of a butyryl group at the second position and an ethyl group at the fourth position on the cyclohexane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Butyryl-4-ethylcyclohexan-1-one can be achieved through various organic synthesis methods. One common approach involves the Friedel-Crafts acylation of 4-ethylcyclohexanone with butyryl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes using microreactor technology. This method enhances the efficiency and sustainability of the synthesis by providing better control over reaction conditions and minimizing waste .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 2-Butyryl-4-ethylcyclohexan-1-one can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction of this compound can yield alcohols or alkanes, depending on the reducing agent used. Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the butyryl or ethyl groups are replaced by other functional groups. Reagents such as halogens or alkylating agents are commonly used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogens (e.g., bromine) or alkylating agents (e.g., methyl iodide) under appropriate conditions.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted cyclohexanones or cyclohexanes.

Scientific Research Applications

Chemistry: 2-Butyryl-4-ethylcyclohexan-1-one is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its reactivity makes it a valuable building block in the synthesis of pharmaceuticals and agrochemicals.

Biology and Medicine: In biological research, derivatives of this compound are studied for their potential pharmacological properties. These compounds may exhibit activity against certain enzymes or receptors, making them candidates for drug development.

Industry: The compound is used in the production of fragrances and flavors due to its unique chemical structure. It can also serve as a precursor in the synthesis of polymers and other industrial chemicals .

Mechanism of Action

The mechanism of action of 2-Butyryl-4-ethylcyclohexan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its structure and the nature of the target. For example, it may inhibit enzymes involved in metabolic pathways by binding to their active sites, thereby altering their activity .

Comparison with Similar Compounds

  • 2-Acetyl-4-ethylcyclohexan-1-one
  • 2-Propionyl-4-ethylcyclohexan-1-one
  • 2-Butyryl-4-methylcyclohexan-1-one

Comparison: 2-Butyryl-4-ethylcyclohexan-1-one is unique due to the specific positioning of the butyryl and ethyl groups on the cyclohexane ring. This configuration imparts distinct chemical and physical properties, such as boiling point, solubility, and reactivity, compared to its analogs. The presence of the butyryl group at the second position and the ethyl group at the fourth position influences the compound’s steric and electronic characteristics, making it a valuable intermediate in various chemical syntheses .

Properties

Molecular Formula

C12H20O2

Molecular Weight

196.29 g/mol

IUPAC Name

2-butanoyl-4-ethylcyclohexan-1-one

InChI

InChI=1S/C12H20O2/c1-3-5-11(13)10-8-9(4-2)6-7-12(10)14/h9-10H,3-8H2,1-2H3

InChI Key

QSWURCLHZPKNOK-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)C1CC(CCC1=O)CC

Origin of Product

United States

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